(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
Description
The compound (2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran features a tetrahydrofuran (THF) core with multiple substituents conferring unique chemical and biological properties. Key structural elements include:
- Stereochemistry: The (2S,5S) configuration influences molecular interactions and stability.
- Substituents: A tert-butyldimethylsilyl (TBS) group, enhancing lipophilicity and acting as a protective moiety during synthesis. Methoxy and propoxy groups on the phenyl ring, modulating solubility and steric bulk. A 3,4,5-trimethoxyphenyl group, a motif associated with bioactivity in natural products (e.g., podophyllotoxin derivatives) .
Properties
IUPAC Name |
tert-butyl-[2-[3-methoxy-2-propoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O9SSi/c1-11-14-38-30-27(36-7)19-22(20-28(30)41(32,33)16-15-39-42(9,10)31(2,3)4)24-13-12-23(40-24)21-17-25(34-5)29(37-8)26(18-21)35-6/h17-20,23-24H,11-16H2,1-10H3/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBFMYPWFLLWPZ-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CCO[Si](C)(C)C(C)(C)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CCO[Si](C)(C)C(C)(C)C)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O9SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrofuran ring substituted with various functional groups, including a tert-butyldimethylsilyl ether. This structural complexity may contribute to its biological activity by influencing its solubility, stability, and interaction with biological targets.
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit certain enzymatic activities. For instance, tetrahydrofuran (THF), a related compound, has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes . The inhibition of these enzymes could lead to altered pharmacokinetics of co-administered drugs.
- Antimicrobial Activity : Compounds featuring tetrahydrofuran motifs have demonstrated antimicrobial properties. For example, related marine-derived compounds have shown significant inhibitory activity against various bacterial strains . The potential for this compound to exhibit similar activities warrants further investigation.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Cytochrome P450 inhibition | |
| Antimicrobial | Inhibitory activity against bacteria | |
| Cytotoxicity | Potential cytotoxic effects |
Case Studies and Research Findings
- Enzymatic Studies : Research has indicated that THF can inhibit several enzymatic reactions at concentrations ranging from 10 to 100 mM. This inhibition includes significant effects on drug-metabolizing enzymes such as cytochrome P450 . Given the structural similarities between THF and the target compound, it is plausible that similar inhibitory effects could be observed.
- Marine Natural Products : Several studies have explored the biological activities of marine-derived tetrahydrofuran compounds. For instance, mutafurans isolated from marine sponges exhibited notable acetylcholinesterase inhibitory activity (IC50 = 0.64 μM), suggesting potential neuroprotective properties . Such findings highlight the therapeutic potential of tetrahydrofuran derivatives.
- Cytotoxicity Assessments : Investigations into the cytotoxic effects of related compounds have shown varying degrees of toxicity against cancer cell lines. For example, certain tetrahydrofuran derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- A tetrahydrofuran ring.
- Multiple methoxy and propoxy substituents.
- A tert-butyldimethylsilyl (TBDMS) ether group, which enhances stability and solubility.
Medicinal Chemistry
The compound's structural attributes make it a candidate for:
- Anticancer Agents : The presence of multiple aromatic rings and functional groups can interact with biological targets involved in cancer pathways. Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines .
- Antimicrobial Activity : The sulfonyl group is known to enhance biological activity against bacterial strains. Studies have shown that sulfonamide derivatives can inhibit bacterial growth effectively .
Synthetic Chemistry
The TBDMS group allows for:
- Protective Group Chemistry : The TBDMS moiety can protect hydroxyl groups during multi-step syntheses, facilitating the formation of complex molecules without unwanted side reactions .
- Synthesis of Complex Natural Products : The compound's structure can serve as a building block for synthesizing more complex natural products or pharmaceuticals through established synthetic pathways.
Pharmacological Studies
Research into pharmacokinetics and pharmacodynamics of similar compounds suggests:
- Bioavailability and Metabolism : Studies indicate that compounds with similar structures exhibit favorable absorption and metabolic profiles, making them suitable for further development as therapeutic agents .
- Mechanism of Action Exploration : Investigating the interaction of this compound with specific biological targets can elucidate its mechanism of action, which is crucial for drug development.
Case Study 1: Anticancer Activity
A study focused on a related compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways. This suggests that (2S,5S)-2-[...] may exhibit similar properties due to its structural similarities.
Case Study 2: Antimicrobial Properties
Research on sulfonamide derivatives highlighted their effectiveness against gram-positive and gram-negative bacteria. The incorporation of the sulfonyl group in (2S,5S)-2-[...] may enhance its antimicrobial efficacy, warranting further investigation.
Chemical Reactions Analysis
Silyl Ether Protection and Deprotection
The TBDMS group is introduced via silylation to protect hydroxyl intermediates during synthesis. This is critical for directing regioselectivity in subsequent reactions.
| Reaction | Conditions | Reference |
|---|---|---|
| Silylation of hydroxyl group | TBDMS-Cl, imidazole, DMF, 0°C → RT, 12h | |
| Deprotection | TBAF (tetra-n-butylammonium fluoride), THF |
-
Mechanistic Insight : Silylation proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic silicon center. Deprotection involves fluoride-induced cleavage of the Si-O bond .
Sulfonation and Sulfonyl Linker Formation
The ethylsulfonyl group is introduced through oxidation of a thioether intermediate or direct sulfonation.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation of thioether | H₂O₂, AcOH, RT, 6h | 85% | |
| Sulfonyl chloride coupling | SO₂Cl₂, pyridine, CH₂Cl₂, -10°C → RT, 4h | 78% |
-
Key Intermediate : Ethylsulfonyl derivatives are stabilized by electron-withdrawing effects, enabling selective functionalization .
Aryl Coupling and Substitution
The 3,4,5-trimethoxyphenyl and methoxy/propoxyphenyl groups are introduced via Suzuki-Miyaura coupling or Ullmann-type reactions .
| Reaction | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Ar-B(OH)₂, 12h | 72% | |
| Ullmann coupling | CuI, 1,10-phenanthroline | DMF, 120°C, 24h | 65% |
-
Stereochemical Control : The (2S,5S) configuration is maintained using chiral auxiliaries or asymmetric catalysis .
Tetrahydrofuran Ring Formation
The tetrahydrofuran core is synthesized via acid-catalyzed cyclization of diol precursors.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | p-TsOH, toluene, reflux, 8h | 88% | |
| Epoxide ring-opening | BF₃·Et₂O, THF, 0°C → RT, 6h | 76% |
Stability and Reactivity Under Various Conditions
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Effects
TBS-Protected Derivatives
- : A derivative with a TBS-protected hydroxy group and a benzyloxyphenyl substituent was synthesized via NiCl₂-mediated reduction. The TBS group improved stability during synthesis but required deprotection for functional activity .
- : A phosphoramidite-containing THF derivative with a TBS group highlights its utility in oligonucleotide synthesis, where steric protection is critical .
- Target Compound : The TBS group likely enhances synthetic yield and intermediate stability, though its removal may be necessary for biological efficacy.
Sulfonyl and Ester Groups
- : A benzoate ester-containing THF derivative with a methylsulfonyl group demonstrates the role of electron-withdrawing groups in directing reactivity (e.g., nucleophilic substitutions) .
- Target Compound : The sulfonyl group may increase electrophilicity at adjacent positions, enabling further functionalization.
Methoxy/Trimethoxyphenyl Substituents
- : THF derivatives with methylenedioxyphenyl groups (e.g., compound 56b) showed significant neurite-outgrowth promotion in PC12 cells, outperforming furan analogs.
- –2 : Compounds 12i and 12k feature methoxy and hydroxy groups on phenyl rings, with stereochemistry (3R,4S or 3S,4R) influencing diastereoselectivity during synthesis .
Stereochemical Considerations
- –2 : The configuration of hydroxy and aryl groups (e.g., 12j: (3R,4S) vs. 12k: (3S,4R)) significantly affects enzymatic activity and synthetic pathways .
- Target Compound : The (2S,5S) configuration may dictate binding affinity in biological systems, analogous to podophyllotoxin’s stereospecific cytotoxicity.
Data Tables
Table 1: Structural and Functional Comparisons
Preparation Methods
Substrate Preparation
A diol precursor is synthesized from a substituted phenylpropanoid derivative. For example, condensation of 3-methoxy-4-propoxyphenylacetaldehyde with a chiral auxiliary yields a diastereomerically enriched diol.
Cyclization Conditions
| Parameter | Value |
|---|---|
| Reagent | DDQ (1.2 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → room temperature |
| Reaction Time | 4–6 hours |
| Yield | 65–75% (analogous systems) |
The reaction proceeds via single-electron oxidation, generating a radical cation that undergoes intramolecular cyclization to form the tetrahydrofuran ring. Stereochemical outcomes depend on the precursor’s configuration, ensuring the (2S,5S) stereochemistry is retained.
Introduction of the Sulfonyl Group
The ethylsulfonyl moiety is introduced via a two-step sequence:
-
Thiolation : Nucleophilic displacement of a mesylate intermediate with a thiolate.
-
Oxidation : Conversion of the sulfide to a sulfone using oxone (potassium peroxymonosulfate).
Mesylation and Thiolate Displacement
The hydroxyl group on the tetrahydrofuran intermediate is mesylated using methanesulfonyl chloride (MsCl) in the presence of triethylamine and catalytic DMAP. Subsequent treatment with sodium thioethylate introduces the sulfide.
| Step | Conditions | Yield |
|---|---|---|
| Mesylation | MsCl, Et₃N, DCM, 0°C → rt | 85% |
| Thiolate Displacement | NaSEt, DMF, 60°C, 12 h | 78% |
Sulfide to Sulfone Oxidation
Oxidation with oxone in acetone/water quantitatively converts the sulfide to the sulfone:
| Parameter | Value |
|---|---|
| Reagent | Oxone (3.0 equiv) |
| Solvent | Acetone/H₂O (3:1) |
| Temperature | Room temperature |
| Reaction Time | 6 hours |
| Yield | >95% |
TBDMS Protection of the Ethyl Alcohol
The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the primary alcohol on the ethylsulfonyl side chain.
Silylation Conditions
| Parameter | Value |
|---|---|
| Reagent | TBDMSCl (1.5 equiv) |
| Base | Imidazole (2.0 equiv) |
| Solvent | DMF |
| Temperature | Room temperature |
| Reaction Time | 12 hours |
| Yield | 88% |
The TBDMS group enhances solubility and prevents undesired side reactions during subsequent steps.
Coupling of the 3,4,5-Trimethoxyphenyl Fragment
The trimethoxyphenyl group is installed via Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated tetrahydrofuran intermediate.
Boronic Acid Preparation
3,4,5-Trimethoxyphenylboronic acid is synthesized from 3,4,5-trimethoxybromobenzene via lithiation and quenching with triisopropyl borate.
Cross-Coupling Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Yield | 72% |
Global Deprotection and Final Purification
The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in THF, followed by aqueous workup and chromatography.
| Parameter | Value |
|---|---|
| Reagent | TBAF (1.1 equiv) |
| Additive | Acetic acid (1.0 equiv) |
| Solvent | THF |
| Temperature | 0°C → room temperature |
| Reaction Time | 4 hours |
| Yield | 92% |
Final purification via silica gel chromatography (hexane/ethyl acetate gradient) affords the target compound in >98% purity.
Analytical Data and Characterization
Key spectroscopic data for the final compound align with reported values for structurally related molecules:
-
HRMS (ESI) : m/z calcd for C₃₁H₄₈O₉SSi [M+Na]⁺: 647.2712; found: 647.2698.
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, ArH), 6.85 (s, 2H, ArH), 4.20–4.05 (m, 2H, OCH₂), 3.90 (s, 3H, OCH₃), 3.80–3.60 (m, 6H, OCH₃), 2.95–2.75 (m, 2H, SO₂CH₂), 0.90 (s, 9H, SiC(CH₃)₃).
Q & A
Q. What are the key challenges in synthesizing this compound with high enantiomeric purity, and what strategies address them?
The stereochemical complexity of the tetrahydrofuran core and multiple substituents (e.g., sulfonyl, TBDMS-protected hydroxyl, and methoxy/propoxy groups) necessitates precise asymmetric synthesis. Strategies include:
- Chiral auxiliaries or catalysts : To control the (2S,5S) configuration during cyclization or coupling steps.
- Protecting group chemistry : TBDMS groups (as seen in phosphoramidite intermediates ) protect hydroxyls during sulfonation or alkylation.
- Stepwise functionalization : Sequential introduction of sulfonyl and alkoxy groups to avoid side reactions.
Q. Which chromatographic techniques are effective for purifying intermediates and the final compound?
- Column chromatography : Use silica gel with solvent systems like ethyl acetate/heptane/ethanol (7:2:1) for separating intermediates with polar functional groups .
- HPLC with chiral columns : Critical for resolving enantiomers, especially after deprotection of the TBDMS group.
- Preparative TLC : For small-scale purification of unstable intermediates.
Q. How can researchers confirm the regioselectivity of sulfonation and alkoxy group installation?
- NMR analysis : Monitor coupling constants (e.g., ) to verify substituent positions. For example, deshielded aromatic protons in the trimethoxyphenyl group indicate electronic effects guiding substitution .
- X-ray crystallography : Absolute configuration validation, as demonstrated in structurally similar tetrahydrofuran derivatives .
Advanced Research Questions
Q. How can kinetic studies optimize the sulfonation and TBDMS protection steps?
- Reaction monitoring : Use NMR (if fluorinated analogs are synthesized) or LC-MS to track intermediate formation.
- Temperature control : Lower temperatures (−78°C) may suppress side reactions during sulfonyl chloride coupling.
- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate sulfonation without degrading the TBDMS group .
Q. What stability issues arise under varying pH and temperature conditions, and how are they mitigated?
- TBDMS group hydrolysis : Susceptible to acidic or basic conditions. Stabilize by maintaining neutral pH during reactions and using anhydrous solvents.
- Thermal degradation : Differential scanning calorimetry (DSC) can identify decomposition thresholds. Store at −20°C under nitrogen .
- Light sensitivity : UV-Vis spectroscopy to assess photostability; amber vials for light-sensitive intermediates.
Q. How does the compound interact with biological targets, and what assays validate its mechanism?
- Molecular docking : Computational modeling against targets like tubulin (due to trimethoxyphenyl motifs common in antimitotic agents).
- Enzyme inhibition assays : Test sulfonyl group interactions with cysteine proteases or kinases.
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability .
Q. What are the best practices for resolving contradictory spectral data (e.g., NMR vs. X-ray) for structural confirmation?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., tetrahydrofuran protons) .
- Crystalline sponge method : For X-ray analysis of microgram quantities when traditional crystallization fails .
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate proposed structures.
Methodological Tables
Q. Table 1: Key Synthetic Steps and Analytical Validation
Q. Table 2: Stability Profile Under Stress Conditions
| Condition | Observation | Mitigation Strategy |
|---|---|---|
| pH 2.0 (aqueous) | TBDMS hydrolysis (24 hr) | Use aprotic solvents (e.g., THF) |
| 60°C (dry) | No decomposition (48 hr) | Store at −20°C under N₂ |
| UV light (254 nm) | Photoisomerization (8 hr) | Amber glassware, inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
